molecular formula C11H17N3O B15256147 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one

Cat. No.: B15256147
M. Wt: 207.27 g/mol
InChI Key: STSYABGVSIDNJW-UHFFFAOYSA-N
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Description

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is a synthetic organic compound that features a pyrimidinone core with an aminocyclopentyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-aminocyclopentane with a suitable pyrimidinone precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives.

Scientific Research Applications

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-2-one
  • 2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-3-one

Uniqueness

2-(1-aminocyclopentyl)-5,6-dimethyl-1H-pyrimidin-4-one is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H17N3O

Molecular Weight

207.27 g/mol

IUPAC Name

2-(1-aminocyclopentyl)-4,5-dimethyl-1H-pyrimidin-6-one

InChI

InChI=1S/C11H17N3O/c1-7-8(2)13-10(14-9(7)15)11(12)5-3-4-6-11/h3-6,12H2,1-2H3,(H,13,14,15)

InChI Key

STSYABGVSIDNJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(NC1=O)C2(CCCC2)N)C

Origin of Product

United States

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